1-methyl-N-{[3-(trifluoromethyl)phenyl]methyl}-1H-pyrazol-4-amine
Description
1-Methyl-N-{[3-(trifluoromethyl)phenyl]methyl}-1H-pyrazol-4-amine is a pyrazole derivative characterized by a 1-methyl-substituted pyrazole core. The 4-amino group is further functionalized with a benzyl moiety bearing a meta-trifluoromethyl (-CF₃) substituent. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a common feature in agrochemicals and pharmaceuticals .
Properties
IUPAC Name |
1-methyl-N-[[3-(trifluoromethyl)phenyl]methyl]pyrazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3N3/c1-18-8-11(7-17-18)16-6-9-3-2-4-10(5-9)12(13,14)15/h2-5,7-8,16H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBXXKCGBKWMBIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)NCC2=CC(=CC=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-N-{[3-(trifluoromethyl)phenyl]methyl}-1H-pyrazol-4-amine typically involves the alkylation of 3-(trifluoromethyl)pyrazole with appropriate alkylating agents. One common method includes the reaction of 3-(trifluoromethyl)pyrazole with iodomethane in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) . Another approach involves the Suzuki coupling reaction of 3-(trifluoromethyl)pyrazole with phenylboronic acid .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes such as palladium-catalyzed cross-coupling reactions, which are known for their efficiency and selectivity. These methods ensure high yields and purity, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
1-methyl-N-{[3-(trifluoromethyl)phenyl]methyl}-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazole ring.
Oxidation and Reduction: The trifluoromethyl group can undergo oxidation, while the amine group can be reduced under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alkyl halides and bases like potassium carbonate in solvents like DMF.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include various substituted pyrazoles and amines, depending on the specific reagents and conditions used .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 1-methyl-N-{[3-(trifluoromethyl)phenyl]methyl}-1H-pyrazol-4-amine exhibit significant anticancer properties. For instance, a study published in the Journal of Medicinal Chemistry highlighted the potential of pyrazole derivatives as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a crucial role in tumor angiogenesis . The compound's ability to inhibit this receptor suggests its potential as a therapeutic agent in cancer treatment.
Inflammatory Diseases
Research has also pointed towards the anti-inflammatory effects of pyrazole derivatives. The compound may modulate inflammatory pathways, making it a candidate for treating conditions such as rheumatoid arthritis and other inflammatory disorders. Further investigations are required to elucidate the exact mechanisms involved.
Agrochemical Applications
The trifluoromethyl group in the compound enhances its efficacy as an agrochemical. Fluorinated compounds are known for their increased stability and bioactivity. This property makes 1-methyl-N-{[3-(trifluoromethyl)phenyl]methyl}-1H-pyrazol-4-amine a potential candidate for developing new pesticides or herbicides that could offer improved performance against pests while minimizing environmental impact.
Polymer Chemistry
In materials science, pyrazole derivatives have been explored for their potential use in polymer chemistry. The unique electronic properties of the trifluoromethyl group can be harnessed to develop advanced materials with specific electrical or optical properties. Research into incorporating such compounds into polymer matrices could lead to innovative applications in electronics or photonics.
Case Studies
Mechanism of Action
The mechanism of action of 1-methyl-N-{[3-(trifluoromethyl)phenyl]methyl}-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity towards these targets, leading to its biological effects . The exact pathways and molecular interactions depend on the specific application and target .
Comparison with Similar Compounds
Key Observations:
Substituent Position and Bioactivity :
- The trifluoromethyl group at the meta position of the benzyl/phenyl ring is a recurring motif, enhancing resistance to enzymatic degradation .
- Compounds with direct phenyl attachment (e.g., 1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-amine) exhibit simpler structures but lack the methyl group on the pyrazole, reducing steric hindrance .
Role of the Pyrazole Core: 1-Methyl substitution on the pyrazole (as in the target compound) may improve metabolic stability compared to unsubstituted analogs (e.g., 1-[(3-chloro-4-fluorophenyl)methyl]-1H-pyrazol-4-amine) .
Pyridinyl-substituted derivatives (e.g., 1-(5-fluoropyridin-3-yl)-3-methyl-1H-pyrazol-4-amine) are often intermediates in kinase inhibitor synthesis .
Biological Activity
1-methyl-N-{[3-(trifluoromethyl)phenyl]methyl}-1H-pyrazol-4-amine, also known as CAS No. 1153294-11-1, is a heterocyclic compound characterized by a pyrazole ring that features a trifluoromethyl group and a phenylmethylamine moiety. This compound has garnered attention in the scientific community due to its potential biological activities, particularly in antimicrobial and medicinal applications.
- Molecular Formula : C12H12F3N3
- Molecular Weight : 255.24 g/mol
- IUPAC Name : 1-methyl-N-{[3-(trifluoromethyl)phenyl]methyl}-1H-pyrazol-4-amine
- InChI Key : InChI=1S/C12H12F3N3/c1-18-8-11(7-17-18)16-6-9-3-2-4-10(5-9)12(13,14)15/h2-5,7-8,16H,6H2,1H3
Antimicrobial Properties
Recent studies have highlighted the compound's effectiveness as an antimicrobial agent. A notable research effort synthesized various derivatives of pyrazoles, including those based on the trifluoromethyl phenyl structure. These compounds exhibited significant antibacterial activity against Gram-positive bacteria, particularly Staphylococcus aureus and Enterococcus faecalis.
Key Findings :
- Minimum Inhibitory Concentration (MIC) : The compound demonstrated low MIC values against S. aureus, indicating potent antibacterial activity.
- Bactericidal Effects : Time-kill assays confirmed that the compound could effectively kill bacteria over time.
- Biofilm Formation Inhibition : The compound showed moderate inhibition of biofilm formation and destruction, which is critical for treating chronic infections.
In vivo studies indicated no significant toxicity at doses up to 50 mg/kg in mouse models, suggesting a favorable safety profile for further development .
The mode of action of 1-methyl-N-{[3-(trifluoromethyl)phenyl]methyl}-1H-pyrazol-4-amine involves inhibiting macromolecular synthesis in bacterial cells. This broad-spectrum inhibitory effect suggests that the compound may target multiple pathways within bacterial cell function, making it a candidate for further therapeutic exploration .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components:
- Trifluoromethyl Group : Enhances lipophilicity and biological activity.
- Pyrazole Ring : Known to contribute to various pharmacological effects.
- Aminomethyl Moiety : Its pKa influences the compound's interaction with biological targets.
The unique combination of these features contributes to its antimicrobial potency and potential therapeutic applications .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity | Notes |
|---|---|---|---|
| 4-(Trifluoromethyl)benzylamine | Structure | Moderate antibacterial | Similar trifluoromethyl group |
| 1-phenyl-3-tolylpyrazole | Structure | Antimicrobial potential | Different substituents |
This comparative analysis indicates that while there are compounds with similar functionalities, the specific substitution pattern of 1-methyl-N-{[3-(trifluoromethyl)phenyl]methyl}-1H-pyrazol-4-amine provides distinct advantages in terms of biological activity .
Case Studies
Several case studies have been documented regarding the synthesis and application of this compound:
- Synthesis Methodologies : Various synthetic routes have been explored, including palladium-catalyzed cross-coupling reactions which yield high purity and efficiency.
- Toxicity Assessments : Studies involving organ toxicity markers in mouse models showed no adverse effects at therapeutic doses, reinforcing its potential for clinical use .
Q & A
Q. Q1. What are reliable synthetic routes for 1-methyl-N-{[3-(trifluoromethyl)phenyl]methyl}-1H-pyrazol-4-amine, and how can reaction yields be optimized?
A: The compound can be synthesized via Buchwald-Hartwig amination or Ullmann coupling, leveraging palladium or copper catalysts. For example, copper(I) bromide with cesium carbonate in DMSO at 35°C achieved a 17.9% yield for a structurally similar pyrazol-4-amine derivative . Optimize yields by:
- Catalyst screening : Test Pd(OAc)₂/XPhos or CuBr/DMEDA systems.
- Solvent selection : Polar aprotic solvents (e.g., DMSO, DMF) enhance nucleophilic substitution.
- Temperature control : Moderate heating (35–50°C) minimizes side reactions.
Q. Q2. How can the molecular structure and purity of this compound be validated?
A: Use a combination of:
- ¹H/¹³C NMR : Look for characteristic shifts (e.g., trifluoromethyl group at δ ~120–125 ppm in ¹³C NMR) .
- HRMS (ESI) : Confirm molecular ion [M+H]⁺ with <2 ppm mass error .
- X-ray crystallography : Resolve hydrogen bonding networks (e.g., S(6) ring motifs via intramolecular C–H···N bonds) .
Advanced Structural & Computational Analysis
Q. Q3. What computational methods are suitable for predicting electronic properties and reactivity of this compound?
A: Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level provides:
- Electrostatic potential (MEP) maps : Identify nucleophilic/electrophilic sites (e.g., pyrazole N-atoms) .
- HOMO-LUMO gaps : Predict charge transfer interactions (e.g., ∆E ~4–5 eV for triazole-pyrimidine hybrids) .
- Thermodynamic properties : Calculate Gibbs free energy changes for reaction feasibility.
Q. Q4. How can crystallographic data resolve discrepancies in reported structural motifs?
A: Use SHELX and ORTEP for Windows to:
- Model anisotropic displacement parameters : Detect thermal motion or disorder in the trifluoromethyl group .
- Validate hydrogen bonding : Compare R₂²(8) motifs in crystal packing with DFT-predicted intermolecular interactions .
Methodological Challenges in Synthesis
Q. Q5. How can regioselectivity issues during pyrazole functionalization be addressed?
A: To avoid by-products (e.g., 3- vs. 5-substituted pyrazoles):
- Directing groups : Introduce temporary protecting groups (e.g., nitro) at the 4-position .
- Metal coordination : Use Cu(I) to favor C–N bond formation at the 4-amine position .
Q. Q6. What strategies mitigate hygroscopicity or instability of intermediates?
A: For intermediates like 4-nitro precursors:
- Salt formation : Convert free amines to hydrochloride salts for improved stability .
- Low-temperature storage : Store at –20°C under inert gas (N₂/Ar) .
Data Contradictions & Reproducibility
Q. Q7. How can conflicting reports on biological activity be reconciled?
A: Discrepancies may arise from:
Q. Q8. Why do catalytic hydrogenation methods yield variable results for nitro-group reduction?
A: Factors include:
- Catalyst loading : 10% Pd/C at 40 psi H₂ achieved 73.8% yield for a related pyrazol-4-amine .
- Substrate solubility : Pre-dissolve nitro intermediates in ethanol/ethyl acetate mixtures .
Advanced Applications & Derivatives
Q. Q9. What methodologies enable the synthesis of fluorinated analogs for SAR studies?
A: Incorporate fluorinated aryl groups via:
- Suzuki-Miyaura coupling : Use 3-(trifluoromethyl)phenylboronic acid with Pd(PPh₃)₄ .
- Electrophilic fluorination : Introduce ¹⁸F labels for PET imaging via KF/Kryptofix 222 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
